
1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C19H21N5OS and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Applications
Antibacterial Agents Research into novel heterocyclic compounds containing sulfonamido moieties indicates their potential as antibacterial agents. The study by Azab, Youssef, and El‐Bordany (2013) highlights the synthesis of new heterocyclic compounds with high antibacterial activity, suggesting that similar structural frameworks could possess antibacterial properties (M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013).
Antimicrobial and Anticancer Properties The creation of new pyridine and naphthyridine derivatives, as researched by Abdelrazek et al. (2010), demonstrates the antimicrobial potential of such compounds. This study underscores the chemical versatility and potential therapeutic applications of heterocyclic compounds, implying possible antimicrobial or anticancer applications for our compound of interest (F. M. Abdelrazek, N. Kassab, N. Metwally, Nehal A. Sobhy, 2010).
Gelation Properties Research into the gelation of cyclic nucleotide inhibitors by urea solutions points to the unique interactions between urea derivatives and other chemical structures. This study by Kirschbaum and Wadke (1976) provides insight into how similar compounds might be used in creating gels for various applications, including drug delivery systems (J. Kirschbaum, D. Wadke, 1976).
Topoisomerase IIα Inhibitory Activity Alam et al. (2016) synthesized and evaluated novel pyrazole derivatives for their inhibitory activity against topoisomerase IIα, a key enzyme in DNA replication and cell cycle progression. This suggests potential applications in cancer therapy for compounds with similar structures (Raquib Alam, Divya Wahi, Raja Singh, D. Sinha, V. Tandon, V. Tandon, A. Grover, Rahisuddin, 2016).
Antimicrobial Activity of Pyrimidine Derivatives Research by Rathod and Solanki (2018) on the synthesis of pyrimidine derivatives and their antimicrobial activity underscores the pharmaceutical relevance of heterocyclic compounds in developing new antimicrobial agents. This suggests that compounds with a pyrimidine backbone could be explored for similar applications (Chetan C. Rathod, M. Solanki, 2018).
Propiedades
IUPAC Name |
1-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-19(22-13-16-2-1-11-26-16)21-9-10-24-18(15-3-4-15)12-17(23-24)14-5-7-20-8-6-14/h1-2,5-8,11-12,15H,3-4,9-10,13H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKBZRYLRRLDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NCC3=CC=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]propanoic acid](/img/structure/B2774530.png)
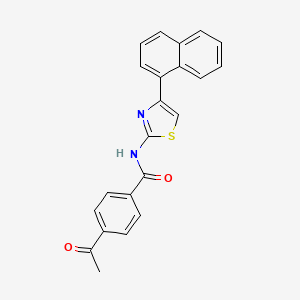
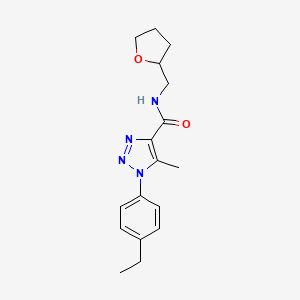
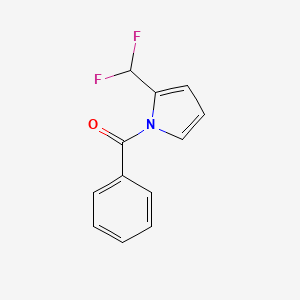
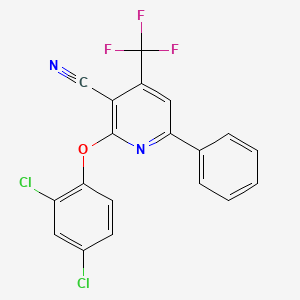
![3-amino-2-(azepane-1-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2774537.png)
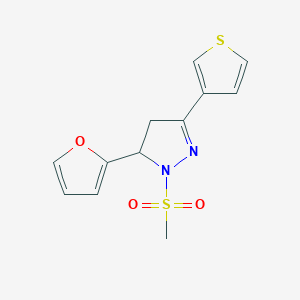
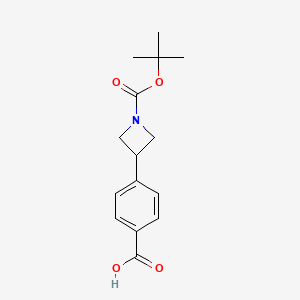
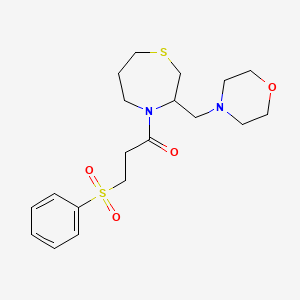
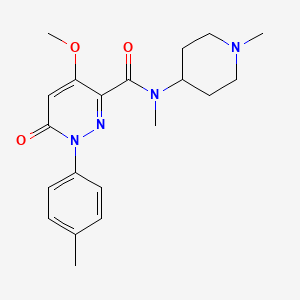
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-chlorobenzamide](/img/structure/B2774547.png)
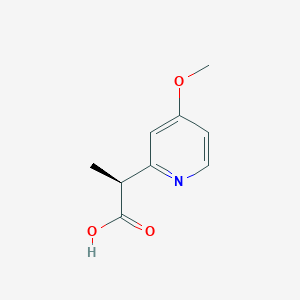
![Ethyl 2-[[2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]acetate](/img/structure/B2774550.png)
